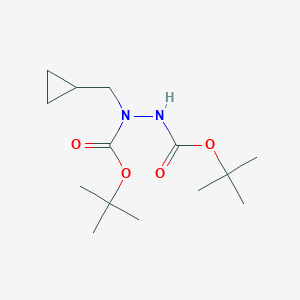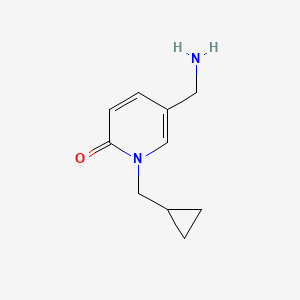
2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Properties
Research on pyrazine derivatives, like 2,5-di(aryleneethynyl)pyrazine derivatives, has shown significant potential in optoelectronic applications. These compounds have been synthesized and studied for their structural and optoelectronic properties, including their use in light-emitting devices. The studies indicate that these derivatives can serve as electron-transporting materials due to their enhanced quantum efficiencies when used as dopants in OLEDs, attributed to their optoelectronic characteristics (Zhao et al., 2004).
Synthesis Methodologies
Several studies focus on the synthesis of complex molecules involving pyrazine and acetamide structures, highlighting advanced synthetic routes and transformations. For example, the synthesis of extended oxazoles and β-lactams through reactions involving halomethyl and diaryloxazoles showcases methodologies that could be applicable in creating complex molecules with specific functional properties (Patil & Luzzio, 2016).
Biological Applications
Studies on pyrazole and oxazole derivatives have explored their potential as anticancer and antimicrobial agents. Molecular docking studies have been employed to evaluate the interaction of these compounds with biological targets, offering insights into their potential therapeutic applications. For instance, pyrazole clubbed with pyridyl-pyrazolines has been studied for their anticancer and antimicrobial activities, indicating the versatility of these compounds in drug development (Katariya et al., 2021).
Nonlinear Optical Properties
Research into the nonlinear optical properties of crystalline acetamide structures, including those with chlorophenyl and pyrazinyl moieties, reveals their potential in photonic applications. Computational studies have identified these compounds as promising candidates for optical switches, modulators, and other photonic devices, based on their linear and nonlinear optical behavior (Castro et al., 2017).
properties
IUPAC Name |
2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-7-4-8-17(13-16)24-12-11-23(19(26)20(24)27)14-18(25)22-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJJLZXIQRZPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)

![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)


![N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine](/img/structure/B2587333.png)


![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2587338.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587346.png)
![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)